N-Boc-N-ethyl-DL-phenylalanine

Description

Overview of N-Boc-N-ethyl-DL-phenylalanine as a Research Subject

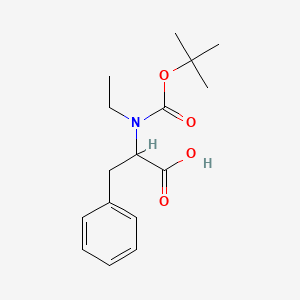

This compound is a synthetic derivative of the amino acid phenylalanine. Its structure is defined by three key features: the core phenylalanine structure, a tert-butoxycarbonyl (Boc) group, and an ethyl group, both attached to the alpha-amino nitrogen. It is also a racemic mixture, indicated by the "DL" prefix, meaning it contains both the D and L enantiomers.

The N-Boc group serves its standard role as a protecting group, enabling this amino acid to be used in peptide coupling reactions without unwanted reactivity at the nitrogen atom. chemimpex.comorgsyn.org The N-ethyl group is a permanent modification that makes this compound an "unnatural" or "non-proteinogenic" amino acid. N-alkylation (the addition of an alkyl group like ethyl to the nitrogen) is a common strategy in medicinal chemistry to enhance the properties of peptide-based molecules. nih.gov This modification can increase a peptide's resistance to enzymatic degradation, improve its cell permeability, and influence its three-dimensional conformation, which can in turn affect its biological activity. nih.gov

While the closely related compound, N-Boc-N-methyl-phenylalanine, is widely utilized as a building block in the synthesis of complex peptides for pharmaceutical development, specific research literature focusing on this compound is less common. prepchem.comchemimpex.com It is primarily available as a research chemical, a specialized building block for chemists to incorporate into larger molecules to study the effects of N-ethylation on a compound's structure and function. bldpharm.comsigmaaldrich.com Its application is found in the synthesis of novel phenylalanine derivatives and peptidomimetics, where the introduction of the N-ethyl group is a key design element. beilstein-journals.orgd-nb.infonih.gov

| Property | Value |

|---|---|

| CAS Number | 110762-15-7 |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Structure | A racemic mixture of phenylalanine with a Boc and an ethyl group on the alpha-nitrogen. |

Historical Context of N-Boc Amino Acid Derivatization in Research

The concept of protecting functional groups has been fundamental to organic chemistry for over a century, but its application to peptide synthesis was revolutionized in the 1950s. A pivotal moment was the introduction of the acid-labile tert-butoxycarbonyl (Boc) protecting group in 1957. researchgate.net This development provided a highly effective and practical method for protecting the amino group of amino acids, which was a significant improvement over previous methods. orgsyn.org

The introduction of the Boc group, combined with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963, dramatically accelerated the field of peptide chemistry. researchgate.net SPPS, which involves building a peptide step-by-step on a solid resin support, made the synthesis of peptides faster, more efficient, and more accessible.

Following the establishment of reliable protection strategies, the focus expanded to include the derivatization of amino acids to create novel building blocks. N-alkylation, the process of adding an alkyl group such as a methyl or ethyl group to the amino acid's nitrogen atom, became an important derivatization technique. researchgate.net Synthetic routes to N-alkylated amino acids often begin with the corresponding N-protected amino acid, which is then alkylated. researchgate.net The resulting N-alkylated, N-protected building blocks, like this compound, provide researchers with a powerful toolkit to construct peptidomimetics and other advanced molecules with tailored biological and physical properties for research in medicinal chemistry and materials science. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUONYUXLITPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Boc N Ethyl Dl Phenylalanine and Its Analogues

Strategies for N-Boc Protection of Phenylalanine Precursors

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine function in amino acids due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.ukorganic-chemistry.org

Classical and Modern Boc Protection Protocols for Amino Acids

The protection of the amino group of phenylalanine is a critical step in the synthesis of N-Boc-N-ethyl-DL-phenylalanine. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org

Classical Methods: A common and flexible method for Boc protection involves reacting the amino acid with Boc₂O in the presence of a base. fishersci.co.uk This reaction can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or a mixture of water and THF, at room temperature or with moderate heating. fishersci.co.uk Common bases used include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk For instance, phenylalanine can be dissolved in a mixture of 1,4-dioxane (B91453) and an aqueous solution of sodium hydroxide, followed by the dropwise addition of Boc anhydride (B1165640). derpharmachemica.com

Modern Protocols: More recent methods aim for greater efficiency, milder conditions, and improved chemoselectivity. Some of these advanced protocols include:

Catalyst-Free N-tert-butyloxycarbonylation in Water: This method provides N-Boc derivatives chemoselectively, avoiding common side products like isocyanates or ureas. For chiral amines and amino acid esters, this process yields optically pure N-Boc derivatives. organic-chemistry.org

Ionic Liquid Catalysis: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can effectively catalyze the N-tert-butyloxycarbonylation of amines with high chemoselectivity. organic-chemistry.org

Solvent-Free Conditions: The use of a catalytic amount of iodine allows for the protection of various amines with Boc₂O at room temperature without the need for a solvent. organic-chemistry.org Another solvent-free approach utilizes perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a reusable and efficient catalyst. organic-chemistry.org

Use of Deep Eutectic Solvents (DES): A choline (B1196258) chloride/p-toluenesulfonic acid DES can serve as both the reaction medium and catalyst for efficient N-Boc deprotection, offering a greener alternative to traditional methods. mdpi.com

The choice of protocol often depends on the specific substrate and the desired reaction conditions. The following table summarizes various conditions for Boc protection.

| Reagent/Catalyst | Solvent | Base | Temperature | Key Features |

| Boc₂O | Water, THF, Acetonitrile, Dioxane | NaOH, NaHCO₃, DMAP | Room Temp to 40°C | Classical, high yields fishersci.co.uk |

| Boc₂O | Water | None | Not specified | Catalyst-free, chemoselective organic-chemistry.org |

| Boc₂O/Ionic Liquid | Ionic Liquid | None | Not specified | High chemoselectivity organic-chemistry.org |

| Boc₂O/Iodine | Solvent-free | None | Room Temp | Catalyst-based, solvent-free organic-chemistry.org |

| Boc₂O/HClO₄–SiO₂ | Solvent-free | None | Room Temp | Reusable catalyst organic-chemistry.org |

Regioselective N-Protection in Multi-functionalized Precursors

In molecules with multiple functional groups, such as other amines or hydroxyl groups, regioselective protection of the desired amine is crucial. The Boc group's stability towards catalytic hydrogenation and its resistance to basic and nucleophilic attacks make it an ideal choice for orthogonal protection strategies in the synthesis of complex molecules. semanticscholar.org This allows other protecting groups like Benzyl (B1604629) (Bn), Fmoc, or Cbz, which are labile under different conditions, to be used in tandem. semanticscholar.orgmasterorganicchemistry.com

For example, a procedure for the regioselective preparation of mono-N-Boc aromatic amines in high yield without affecting aliphatic amino groups has been developed. organic-chemistry.org Similarly, amino alcohols and 2-aminophenol (B121084) can be selectively N-protected with the Boc group without the formation of oxazolidinone side products. organic-chemistry.org The choice of solvent and reaction conditions can significantly influence the regioselectivity of the protection reaction.

Introduction of the N-Ethyl Moiety and Other N-Substitutions on N-Boc-Phenylalanine Derivatives

Once the primary amine of phenylalanine is protected with a Boc group, the next step towards synthesizing this compound is the introduction of the ethyl group onto the nitrogen atom.

Alkylation Approaches for N-Ethyl Derivatization

Direct alkylation of the N-Boc-amino acid is a common method for introducing an N-alkyl group. google.com This typically involves treating the N-Boc protected amino acid with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide), in the presence of a suitable base.

One reported method involves the N-alkylation of Nα-Boc-protected amino acids using a hindered alkoxide base, such as potassium tert-butoxide (KOtBu), and an alkyl halide in an inert solvent like THF. google.com The reaction proceeds by forming a dianion of the Nα-Boc-protected amino acid, which is then selectively alkylated at the nitrogen. google.com For instance, Nα-Boc-L-phenylalanine can be reacted with methyl iodide in the presence of KOtBu in THF to yield Nα-Boc-Nα-methyl-L-phenylalanine. google.com A similar approach could be adapted for N-ethylation using an ethyl halide.

Another approach is reductive amination. While typically used for primary and secondary amines, variations of this method can be applied. For example, a one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system can produce N-Boc secondary amines. nih.gov A sequence involving mono N-benzylation via reductive amination to act as a steric block, followed by N-methylation has also been reported. chemspider.com This strategy could potentially be adapted for N-ethylation.

Amination Reactions in the Presence of Boc-Protection

Electrophilic amination provides another route to N-substituted amino acids. A general method for the preparation of enantiopure Nα,Nβ-orthogonally diprotected α-hydrazino acids involves the electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine. acs.org This demonstrates that amination reactions can be performed on amino acid derivatives while other protecting groups are present.

Stereoselective Synthesis and Chiral Resolution of DL-Phenylalanine Derivatives

The synthesis of specific stereoisomers of N-substituted phenylalanine derivatives often requires either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. Methods like the Schöllkopf synthesis, which involves the diastereoselective alkylation of a bislactim ether auxiliary, have been used for the asymmetric synthesis of non-proteinogenic α-amino acids, including fluorinated phenylalanine analogs. tandfonline.com The alkylation of a chiral glycine (B1666218) equivalent is another powerful strategy. For instance, the alkylation of glycine imine esters with secondary sulfonates can lead to β-branched α-amino acids with high diastereoselectivity. researchgate.net Asymmetric hydrogenation of dehydroamino acid precursors is another key method for producing enantiomerically enriched amino acids. acs.org

Chiral Resolution: When a racemic mixture (DL-phenylalanine) is used as the starting material, a resolution step is necessary to separate the D and L enantiomers. This can be achieved through several techniques:

Classical Resolution: This involves the formation of diastereomeric salts using a chiral resolving agent. For example, optically pure aromatic acetic acid derivatives can be used to resolve DL-phenylalanine esters. google.comgoogle.com The diastereomeric salts, having different physical properties, can then be separated by crystallization.

Enzymatic Resolution: Enzymes can selectively act on one enantiomer in a racemic mixture. For instance, the enzyme Protamex has been used for the resolution of N-acetamido-alanine esters to obtain enantiomerically pure D/L-3-pyridyl- and substituted phenylalanine derivatives. nih.gov

Chromatographic Methods: Chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., a β-Cyclobond column), can be used to separate enantiomers. rsc.org This method is often used for analytical purposes but can also be applied on a preparative scale.

Asymmetric Hydrogenation Routes for Phenylalanine Analogues

Asymmetric hydrogenation is a powerful technique for producing enantiomerically pure amino acids. This method typically involves the hydrogenation of a prochiral dehydrophenylalanine derivative using a chiral catalyst.

A notable application of this method is the large-scale synthesis of a substituted D-phenylalanine derivative. acs.org The process starts with the synthesis of a 4-(hydroxymethyl)-substituted dehydrophenylalanine substrate. Subsequent asymmetric hydrogenation of this enamide using a rhodium catalyst, specifically [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, results in a high enantiomeric excess of the desired D-phenylalanine derivative. acs.org This route was successfully scaled up to produce 150 kg of the N-Boc protected amino acid. acs.org

Similarly, rhodium-DuPhos catalysts are effective in the asymmetric hydrogenation of β,β-disubstituted didehydroamino acids. capes.gov.bracs.org For instance, the hydrogenation of (Z)-isomers of these alkenes using either [(R,R)-Et-DuPhos(COD)]BF4 or [(S,S)-Et-DuPhos(COD)]BF4 provides access to two of the four possible diastereoisomers of β-methyl-β-phenylalanine analogues. capes.gov.bracs.org

Another example involves a two-step synthesis of a precursor for cryptophycins, which are potent cytotoxic agents. beilstein-journals.org The key step is the asymmetric hydrogenation of an olefin intermediate using [(COD)Rh-(R,R)-Et-DuPhos]BF4, which yields the desired product with an enantiomeric excess exceeding 98%. beilstein-journals.org This method offers a more efficient and safer alternative to previously reported syntheses. beilstein-journals.org

The versatility of rhodium-catalyzed asymmetric hydrogenation extends to the synthesis of various phenylalanine analogues, including those with biaryl side chains and tyrosine derivatives. mdpi.com

Interactive Data Table: Asymmetric Hydrogenation of Phenylalanine Analogues

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| N-acetyl-4-(hydroxymethyl)dehydrophenylalanine | [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 | N-Boc-D-4-(hydroxymethyl)phenylalanine | High | acs.org |

| (Z)-β,β-disubstituted didehydroamino acids | [Rh(R,R)-Et-DuPhos(COD)]BF4 or [Rh(S,S)-Et-DuPhos(COD)]BF4 | β-methyl-β-phenylalanine analogues | Not specified | capes.gov.bracs.org |

| Z-selective Horner-Wadsworth-Emmons product | [(COD)Rh-(R,R)-Et-DuPhos]BF4 | Cryptophycin unit B precursor | >98% | beilstein-journals.org |

Diastereoselective Reactions with α-Amino Aldehydes Derived from N-Boc-Phenylalanine

α-Amino aldehydes derived from N-Boc-phenylalanine are valuable chiral building blocks in organic synthesis. A significant challenge with these compounds is the potential for racemization due to the acidic α-proton. orgsyn.orgorgsyn.org To address this, N-hydroxymethyl α-amino aldehydes have been developed. These compounds exhibit remarkable configurational stability because they exist in equilibrium with a five-membered cyclic hemiacetal, which is the predominant form. orgsyn.orgorgsyn.org For example, N-Boc-N-hydroxymethyl-L-phenylalaninal shows only 1-1.5% racemization during its preparation. orgsyn.org

These stable α-amino aldehydes undergo highly diastereoselective reactions. For instance, they participate in intramolecular conjugate additions to form trans-oxazolidine methyl esters, which are precursors to syn-β-amino-α-hydroxy acids. orgsyn.orgorgsyn.org They also react with various nucleophiles in aldol, nitroaldol, and Wittig reactions. orgsyn.orgnih.gov

N,N-dibenzyl α-amino aldehydes, another class of protected amino aldehydes, react diastereoselectively with Reformatsky reagents to yield anti-γ-dibenzylamino-β-hydroxy esters as the major products. researchgate.net In contrast, some N-Boc protected amino aldehydes lead to the syn-γ-tert-butoxycarbonylamino-β-hydroxy esters as the major product. researchgate.net

Furthermore, N-Boc-α-amino aldehydes are effective partners in cross-benzoin reactions with aliphatic or heteroaromatic aldehydes, yielding products with good diastereomeric ratios. acs.org

Dynamic Kinetic Resolution Techniques for Racemic N-Boc-Phenylalanine Derivatives

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. princeton.edu This technique has been successfully applied to racemic N-Boc-phenylalanine derivatives.

One approach involves the enzymatic aminolysis of racemic N-Boc-phenylalanine ethyl thioester. polimi.itresearchgate.net Using an immobilized enzyme, such as Subtilisin A (Alcalase), the (S)-enantiomer is selectively converted to (S)-N-Boc-phenylalanine benzylamide with high enantiomeric purity. polimi.itresearchgate.net The unreacted (R)-enantiomer is racemized in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). polimi.it This DKR process has been implemented in both batch and continuous-flow systems. polimi.itbme.hu

A continuous-flow DKR system, utilizing a cascade of packed-bed enzyme reactors and racemization reactors at different temperatures, achieved a 79% conversion to the (S)-amide with 98% enantiomeric excess. polimi.it

Another application of DKR is in the synthesis of a key intermediate for the drug Lifitegrast. acs.org This involves the enzymatic DKR of the ethyl esters of racemic 3-bromo- (B131339) or 3-methylsulfonyl-substituted dl-phenylalanine. The reaction, catalyzed by Alcalase in a miniemulsion system, provides the desired (S)-isomer in over 90% isolated yield and greater than 99% enantiomeric excess. acs.org

Interactive Data Table: Dynamic Kinetic Resolution of N-Boc-Phenylalanine Derivatives

| Racemic Substrate | Resolution Method | Racemization Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| N-Boc-phenylalanine ethyl thioester | Enzymatic aminolysis (Alcalase) | DBU | (S)-N-Boc-phenylalanine benzylamide | 79% (continuous flow) | 98% | polimi.it |

| 3-bromo/methylsulfonyl-dl-phenylalanine ethyl ester | Enzymatic DKR (Alcalase) | Not specified (in situ) | (S)-3-bromo/methylsulfonyl-l-phenylalanine derivative | >90% | >99% | acs.org |

Enantiopure Synthesis Strategies for α-Methylated β-Branched Phenylalanine Derivatives

The synthesis of α-methylated β-branched phenylalanine derivatives presents a significant challenge due to the need to control two adjacent stereocenters.

One successful chemo-enzymatic approach combines asymmetric hydrogenation with enzymatic stereoinversion. capes.gov.bracs.org Starting from L-threonine methyl ester, β,β-disubstituted didehydroamino acids are synthesized. Asymmetric hydrogenation of these intermediates using a rhodium-DuPhos catalyst provides access to two of the four possible diastereoisomers. The remaining two diastereomers are obtained through stereoinversion using a stereoselective amino acid oxidase and a non-selective reducing agent. capes.gov.br

Phase-transfer catalysis offers another route. The asymmetric alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides, using a chiral quaternary ammonium (B1175870) bromide and 18-crown-6, yields β-branched α-amino acids with high enantio- and diastereoselectivity. organic-chemistry.org This method allows for the synthesis of all possible stereoisomers. organic-chemistry.org

Biocatalytic dynamic kinetic resolution has also emerged as a powerful tool. nih.gov A thermophilic aromatic amino acid aminotransferase can catalyze the diastereoselective transamination of racemic α-ketoacids, establishing two contiguous stereocenters with excellent diastereo- and enantioselectivity. nih.gov This method has been used to synthesize over 20 different phenylalanine and tyrosine derivatives. nih.gov

Functionalization of the Phenylalanine Side Chain in N-Boc-Protected Systems

Modifying the phenyl ring of phenylalanine allows for the introduction of various functionalities, which can alter the properties of peptides and other molecules in which they are incorporated. The N-Boc protecting group is stable under many of the conditions required for these transformations. organic-chemistry.org

Introduction of Aromatic Substituents (e.g., Ethynyl (B1212043), Iodo, Phenyl, Biphenyl)

Palladium-catalyzed cross-coupling reactions are widely used to introduce new substituents onto the aromatic ring of phenylalanine. Starting with a halogenated phenylalanine derivative, typically iodophenylalanine, various groups can be attached.

For example, the Suzuki-Miyaura coupling of N-Boc-3-iodophenylalanine methyl ester with 4-biphenylboronic acid yields the corresponding terphenylalanine derivative. nih.gov Similarly, coupling with 3-biphenylboronic acid produces a biphenyl-phenylalanine derivative. nih.gov This methodology has been used to synthesize fluorescent phenylalanine analogues for protein modification. nih.gov

The introduction of a boronic ester onto the phenylalanine ring, for instance by coupling N-Boc-4-iodophenylalanine with bis(pinacolato)diboron (B136004) (B2pin2), creates a versatile intermediate for further functionalization via Suzuki-Miyaura coupling. nih.govmdpi.com

Halogenation and Cross-Coupling Reactions

Halogenation of the phenylalanine side chain provides a handle for subsequent cross-coupling reactions and can also directly influence the properties of the molecule. researchgate.netacs.org

N-Boc-3-iodo-l-alanine-methylester can be synthesized and used in Negishi coupling reactions to produce functionalized phenylalanine derivatives. nih.gov For example, coupling with an organozinc reagent derived from a deuterated and 13C-labeled aromatic compound allows for the synthesis of isotopically labeled fluorophenylalanine. nih.gov

The Suzuki-Miyaura reaction is particularly versatile for modifying halogenated phenylalanine residues within peptides. mdpi.com For instance, N-Boc-L-Phe(4-Bpin)-OMe can be derivatized using PdCl2(dppf) as a catalyst. mdpi.com Cross-coupling reactions can also be performed on unprotected 4-boronophenylalanine under microwave conditions. mdpi.com

Interactive Data Table: Functionalization of Phenylalanine Side Chain

| Starting Material | Reaction Type | Reagents | Product | Reference |

| N-Boc-3-iodophenylalanine methyl ester | Suzuki-Miyaura Coupling | 4-biphenylboronic acid, Pd(PPh3)4 | N-Boc-[4-(1,1',3',1'')-terphenyl]-L-alanine methyl ester | nih.gov |

| N-Boc-4-iodophenylalanine | Borylation | B2pin2, Pd(dppf)Cl2 | N-Boc-4-(pinacolatoboronyl)phenylalanine | nih.gov |

| N-Boc-3-iodo-l-alanine-methylester | Negishi Coupling | Organozinc reagent | Labeled fluorophenylalanine derivative | nih.gov |

| Fmoc-4-bromophenylalanine | Suzuki-Miyaura Coupling | 4-acetamidophenyl-1-pinacolatoboron ester, PdCl2 | Fmoc-4-(4-acetamidophenyl)phenylalanine | mdpi.com |

Side Chain Modifications for Specific Research Applications

The chemical manipulation of the phenylalanine side chain is a powerful tool for creating analogues with tailored properties for specific research applications. By introducing various functional groups onto the phenyl ring of N-Boc-protected phenylalanine derivatives, researchers can modulate the molecule's biological activity, enhance its utility as a molecular probe, or improve its characteristics for incorporation into larger structures like peptides. nih.gov These modifications are crucial in fields such as drug design, protein engineering, and chemical biology.

Key modifications and their applications include:

Halogenation : Introducing halogen atoms (e.g., fluorine) onto the aromatic ring can significantly alter the electronic properties and metabolic stability of the molecule. Fluorinated phenylalanine derivatives, for instance, are used in protein NMR studies to provide unique spectroscopic signals for analyzing protein structure and dynamics. researchgate.net In pharmaceutical research, halogenation can enhance binding affinity to biological targets.

Alkoxylation : The addition of alkoxy groups, such as an ethoxy group, to the phenyl ring can modify the hydrophobicity and steric profile of the amino acid. For example, Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine is a derivative used in solid-phase peptide synthesis (SPPS) to introduce a flexible, amine-containing linker into a peptide sequence. vulcanchem.com

Introduction of Bioorthogonal Groups : Functional groups that can undergo highly specific and efficient "click chemistry" reactions are often installed on the side chain. The ethynyl group is a prime example, allowing the resulting phenylalanine analogue to be selectively ligated to other molecules containing an azide (B81097) group, a technique widely used for creating peptidomimetics and studying protein-protein interactions.

The synthesis of these modified analogues typically starts with a suitably functionalized phenylalanine or a precursor like 4-hydroxyphenylalanine, which is then elaborated and protected with the N-Boc group. vulcanchem.com The ability to create these diverse side chains allows for the systematic exploration of structure-activity relationships and the development of novel research tools. nih.gov

Advanced Deprotection Strategies for the N-Boc Group in Complex Molecules

The N-tert-butoxycarbonyl (N-Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, due to its general stability and acid-labile nature. orgsyn.org However, the presence of other sensitive functional groups in complex molecules necessitates the use of advanced and highly selective deprotection strategies.

The most common method for removing the N-Boc group is through acid-mediated hydrolysis. fishersci.co.uk The established mechanism proceeds through several distinct steps:

Protonation : The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid. commonorganicchemistry.com

Formation of a Carbamic Acid : The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.com

Decarboxylation : The resulting carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. commonorganicchemistry.com

Salt Formation : Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding an ammonium salt (e.g., a trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

The tert-butyl cation generated during this process can potentially alkylate other nucleophilic sites within the molecule, a side reaction that can be suppressed by using "scavengers" like anisole. wikipedia.org Kinetic studies have revealed that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration, a key finding for process optimization. researchgate.netacs.org This suggests a mechanism involving a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation. acs.org

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | 50/50 mix of TFA/DCM, room temperature. wikipedia.org | Standard, highly effective method. Requires scavengers for sensitive substrates. wikipedia.org |

| Hydrochloric Acid (HCl) in an Organic Solvent | 3 M HCl in ethyl acetate (B1210297) or HCl in methanol (B129727)/dioxane, room temperature. wikipedia.orgnih.gov | Common alternative to TFA; product is isolated as the hydrochloride salt. wikipedia.org |

| Aqueous Phosphoric Acid | Used in specific cases where other strong acids are not suitable. rsc.orgrsc.org | Considered a milder acidic condition. rsc.orgrsc.org |

To overcome the harshness of strong acids and achieve greater selectivity, a variety of alternative deprotection methods have been developed. These are particularly valuable when working with molecules containing other acid-sensitive protecting groups or functionalities.

| Method | Reagents & Conditions | Key Features & Advantages | Reference |

|---|---|---|---|

| Metal-Catalyzed Cleavage | Catalytic amounts of iron(III) salts (e.g., FeCl₃) in an organic solvent. | Highly selective for N-Boc over other groups like Cbz, tosyl, and acetate. The process is clean, often not requiring chromatographic purification. | csic.es |

| Iodine-Mediated Deprotection | Catalytic amounts of iodine, often under solvent-free conditions by grinding. | Represents a neutral, efficient, and mild alternative to acidic methods. | rsc.orgresearchgate.net |

| Oxalyl Chloride in Methanol | Oxalyl chloride (3 equivalents) in methanol, room temperature for 1-4 hours. | A mild and rapid method that is tolerant of many functional groups, including acid-labile esters that would be cleaved by traditional TFA protocols. | nih.govrsc.orgrsc.org |

| Lewis Acid-Mediated Cleavage | Reagents like AlCl₃ or ZnBr₂. | Allows for selective cleavage of the N-Boc group in the presence of other protecting groups. | fishersci.co.ukwikipedia.org |

| TMSI-Mediated Deprotection | Sequential treatment with trimethylsilyl (B98337) iodide (TMSI) followed by methanol. | Effective for substrates where other methods are too harsh. The mechanism avoids the generation of a free tert-butyl cation. | wikipedia.orgnih.gov |

| Basic Deprotection | Sodium carbonate in refluxing DME or sodium t-butoxide in wet THF. | Useful for base-stable substrates, offering an orthogonal approach to acid-labile deprotection. | nih.govrsc.org |

Acid-Mediated Cleavage Mechanisms

Large-Scale Synthetic Approaches and Process Optimization for N-Boc-Phenylalanine Derivatives

Transitioning the synthesis of N-Boc-phenylalanine derivatives from a laboratory setting to large-scale industrial production presents significant challenges in terms of cost, efficiency, safety, and scalability. Process optimization is critical for manufacturing pharmaceutical intermediates and other high-value chemicals. acs.org

A key strategy in large-scale synthesis is the development of a robust and efficient synthetic route. For example, a seven-step route was developed for the 150-kg scale production of a substituted N-Boc-D-phenylalanine derivative. acs.org This process involved an asymmetric hydrogenation of a dehydroamino-acid precursor to establish the correct stereochemistry with high enantiomeric excess, a critical step for producing chiral drugs. acs.org

Further process optimization focuses on:

Avoiding Chromatography : Large-scale purifications rely on crystallization or precipitation rather than column chromatography, which is expensive and time-consuming. polypeptide.com Developing a process where the final product crystallizes directly from the reaction mixture is a major goal.

Biocatalysis : The use of enzymes, such as lipases, is an increasingly important strategy for industrial-scale synthesis. nih.gov Biocatalysis can offer high selectivity and operate under mild conditions, providing a sustainable alternative to traditional chemical methods. nih.gov

By carefully selecting the synthetic strategy and optimizing each step, the large-scale production of N-Boc-phenylalanine derivatives can be achieved in an economically and environmentally viable manner.

Applications of N Boc N Ethyl Dl Phenylalanine and Its Analogues As Building Blocks in Advanced Chemical Research

Role in Peptide Synthesis and Peptidomimetic Design

The structural features of N-Boc-N-alkylated phenylalanine analogues make them indispensable in the synthesis of modified peptides and molecules designed to mimic peptide structures, known as peptidomimetics. nih.gov These building blocks allow chemists to impart desirable properties such as increased metabolic stability, enhanced bioavailability, and controlled conformations. nih.gov

The integration of N-alkylated amino acids, such as N-Boc-N-ethyl-DL-phenylalanine, into a growing peptide chain is a critical but challenging step in peptide synthesis. acs.org The presence of the N-alkyl group (e.g., methyl or ethyl) introduces significant steric hindrance around the nitrogen atom, which can dramatically slow down the rate of amide bond formation compared to their non-alkylated counterparts. acs.org This reduced reactivity necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields and prevent side reactions.

Standard coupling reagents used in solid-phase peptide synthesis (SPPS), such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (B26582) (HOBt), are often employed. rsc.org However, for sterically hindered couplings involving N-alkylated residues, more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/1-Hydroxybenzotriazole) may be required to drive the reaction to completion. The choice of solvent and temperature also plays a crucial role in overcoming the kinetic barrier associated with these difficult coupling steps. Researchers have developed specific protocols to facilitate the incorporation of these valuable residues, which are crucial for creating peptides with tailored properties. nih.govebi.ac.uk

Peptidomimetics are molecules designed to replicate the biological activity of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov N-Boc-phenylalanine and its analogues are foundational in the construction of these mimics. nih.gov One common strategy involves replacing a labile peptide bond with a more stable isostere, such as a triazole ring, which can be synthesized using precursors derived from these amino acids. nih.govbeilstein-journals.org

The aromatic side chain of phenylalanine can be anchored to a polymer support, allowing for the systematic modification of the N- and C-termini to build libraries of oligopeptides and peptidomimetics. semanticscholar.org Furthermore, N-Boc-phenylalanine derivatives are used to synthesize conformationally constrained scaffolds that hold key pharmacophoric groups in the correct orientation for receptor binding. nih.govhanyang.ac.kr For example, they can be incorporated into cyclic peptides or used to create rigid heterocyclic structures, like imidazoles, that mimic the N-terminal portion of a peptide. sigmaaldrich.com These approaches allow for the transformation of a bioactive peptide into a non-peptide compound with superior drug-like properties.

Orthogonal protection is a fundamental strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.me This control is essential for the synthesis of complex peptides, such as branched or cyclic structures. sigmaaldrich.comfiveable.me The N-Boc group is a cornerstone of one of the major orthogonal strategies used in solid-phase peptide synthesis (SPPS). peptide.com

The Boc group is labile under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while being stable to basic conditions. peptide.comorganic-chemistry.org This characteristic contrasts with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. peptide.commasterorganicchemistry.com In a typical orthogonal scheme, the temporary N-α-amino group of the growing peptide chain is protected with Fmoc, which is removed at each cycle with a base (e.g., piperidine). masterorganicchemistry.com Meanwhile, the side chains of amino acids like aspartic acid or lysine (B10760008) are protected with acid-labile groups such as tert-butyl (tBu) or Boc. peptide.com This allows for the peptide backbone to be fully assembled before the side-chain protecting groups are removed simultaneously with the final cleavage from the resin using a strong acid like TFA. peptide.com The Boc group can also be used for N-terminal protection in strategies where side-chain groups are protected by even more acid-stable groups (like benzyl-based protectors, requiring strong acids like HF for removal) or groups removable by other means, such as hydrazine (B178648). sigmaaldrich.compeptide.com

Design and Synthesis of Peptidomimetic Scaffolds Utilizing N-Boc-Phenylalanine Analogues

Precursors for Unnatural Amino Acids and Their Derivatives in Chemical Biology

N-Boc-phenylalanine serves as a versatile starting material for the synthesis of a wide array of unnatural amino acids and their derivatives, which are powerful tools in chemical biology for probing protein function and designing novel therapeutics.

α-Amino aldehydes are valuable chiral intermediates in organic synthesis, but their preparation can be challenging due to the lability of the stereogenic center adjacent to the carbonyl group. rsc.org N-Boc-L-phenylalanine can be converted into its corresponding aldehyde, N-Boc-L-phenylalaninal, through several established methods. researchgate.net

One common route involves the reduction of the carboxylic acid. rsc.org This can be achieved in a one-pot reaction by first activating the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then performing a controlled reduction of the activated intermediate with a hydride source such as Diisobutylaluminium hydride (DIBAL-H). rsc.org This method has been shown to produce N-Boc-phenylalaninal with excellent yield and without significant racemization. rsc.org Another approach is the reduction of an N-Boc-phenylalanine ester derivative using reagents like lithium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄). prepchem.com The resulting N-Boc-L-phenylalaninol (the alcohol) can then be carefully oxidized to the desired aldehyde. scholaris.ca The N-Boc group is crucial in these transformations for preventing side reactions and simplifying purification.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-L-phenylalanine | 1. CDI; 2. DIBAL-H | N-Boc-L-phenylalaninal | >99% ee | rsc.org |

| N-Boc-L-phenylalanine methyl ester | LiAlH₄ | N-Boc-L-phenylalaninol | - | |

| N-Boc-L-phenylalanine methyl ester | NaBH₄, LiCl | N-Boc-L-phenylalaninol | - | |

| N-Boc-L-phenylalanine ethyl ester | LiBH₄ | N-Boc-L-phenylalaninol | 89% | prepchem.com |

Aza-peptides are peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. acs.orgacs.org This modification induces a preference for β-turn conformations and enhances metabolic stability. acs.org The synthesis of aza-peptides relies on the use of aza-amino acid building blocks, which can be prepared from N-Boc protected precursors. acs.org

A general and effective strategy for incorporating an aza-phenylalanine residue involves the synthesis of an N-Boc-aza-dipeptide unit. acs.orgacs.org The process begins with the preparation of a protected hydrazine derivative that will become the aza-amino acid, such as N-Boc-N'-benzylhydrazine (to mimic the phenylalanine side chain). researchgate.net In parallel, an amino acid benzyl (B1604629) ester is converted into an isocyanate using phosgene (B1210022) or a phosgene equivalent. acs.orgacs.org The N-Boc-protected hydrazine is then reacted with the isocyanate to form the N-Boc-aza-dipeptide ester. acs.org This dipeptide unit can then be deprotected and coupled into a growing peptide chain using standard solid-phase synthesis techniques, providing a robust method for creating aza-peptide libraries for structure-activity relationship studies. acs.orgcapes.gov.br

Synthesis of β-Amino Acids and Analogues

The synthesis of β-amino acids from α-amino acids is a crucial transformation, as β-amino acids are key components of various biologically active molecules and peptidomimetics. A primary method for this conversion is the Arndt-Eistert homologation, a procedure that extends the carbon chain of a carboxylic acid by one methylene (B1212753) unit. This method has been successfully applied to N-Boc-protected α-amino acids, including phenylalanine, to produce the corresponding N-Boc-protected β-amino acids with high enantiomeric purity. rsc.orgrsc.org

The process typically begins with the activation of the N-Boc-α-amino acid, for instance, N-Boc-L-phenylalanine, by converting it into a mixed anhydride (B1165640) using a reagent like ethyl chloroformate. rsc.org This activated species then reacts with diazomethane (B1218177) or a safer alternative like trimethylsilyldiazomethane (B103560) to form a diazoketone intermediate. rsc.org The key homologation step involves a Wolff rearrangement of the diazoketone, often catalyzed by a silver salt (e.g., silver benzoate) in the presence of a nucleophile like water or an alcohol, which leads to the formation of the β-amino acid. This procedure is known to proceed without racemization at the α-carbon. rsc.org

This methodology allows for the preparation of enantiomerically pure β-amino acids that can serve as starting materials for further synthetic elaborations. rsc.org For example, (S)-3-(N-tert-butoxycarbonyl)amino-4-phenylbutanoic acid (Boc-L-β-homophenylalanine) is readily synthesized from N-Boc-L-phenylalanine. rsc.org The principles of this synthetic route are applicable to N-alkylated analogues such as this compound, providing access to N-alkylated β-amino acids, which are important scaffolds in medicinal chemistry.

Table 1: Arndt-Eistert Homologation for β-Amino Acid Synthesis

| Starting Material | Key Reagents | Product | Reference |

|---|

Contributions to the Synthesis of Complex Organic Molecules

The structural framework of this compound and its analogues makes them ideal starting points for the synthesis of more intricate organic structures, including various heterocyclic rings and macrocyclic compounds.

Phenylalanine-derived building blocks are instrumental in the stereoselective synthesis of nitrogen-containing heterocyclic systems, which form the core of many pharmaceuticals.

Pyrrolidines: Enantiomerically pure pyrrolidine (B122466) derivatives, such as δ-substituted prolines, can be synthesized from β-amino acids derived from phenylalanine. rsc.orgrsc.org The synthesis begins with the homologation of N-Boc-L-phenylalanine to its corresponding β-amino acid. rsc.org This β-amino acid then undergoes an intramolecular cyclization to construct the pyrrolidine ring. rsc.orgrsc.org A notable strategy involves activating the carboxylic acid, reacting it with a malonate, and then performing an intramolecular Dieckmann-type condensation to form a 3-oxopyrrolidine skeleton. rsc.org Subsequent functional group manipulations, such as the formation of a vinyl triflate followed by stereoselective hydrogenation, yield the desired δ-benzylproline derivatives. rsc.orgrsc.org

Piperidines: Phenylalanine derivatives are also incorporated into piperidine (B6355638) scaffolds. One approach involves the coupling of N-tert-Butoxycarbonyl-phenylalanine with a pre-formed piperidine core. uasz.sn For example, a piperidine derivative can be coupled with N-Boc-phenylalanine using ethyl chloroformate to form an amide bond, thereby attaching the phenylalanine residue to the heterocyclic ring. uasz.sn Another advanced method uses chiral triflate esters derived from α-hydroxy acids, which undergo nucleophilic substitution with N-Boc-aminopiperidines; the resulting products can be coupled with ethyl L-phenylalaninate to create complex dipeptide-like structures containing a piperidine moiety. rsc.org

Quinazolinones: The quinazolinone core is a privileged structure in medicinal chemistry. N-Boc-protected amino acids are key reactants in modern, multicomponent strategies for synthesizing these heterocycles. d-nb.info A copper-mediated, one-pot protocol has been developed to synthesize N-Boc-2-alkylaminoquinazolin-4(3H)-ones with high preservation of enantiomeric purity. d-nb.info This process involves the sequential coupling of an anthranilic acid, an N-Boc-amino acid (such as N-Boc-alanine), and an amine. d-nb.info While this specific example uses alanine (B10760859), the methodology is broadly applicable to other N-Boc-amino acids like N-Boc-phenylalanine and its N-alkylated derivatives, offering a streamlined route to chiral quinazolinones.

Table 2: Synthesis of Heterocyclic Systems from Phenylalanine Analogues

| Heterocycle | Phenylalanine-Derived Building Block | Synthetic Strategy | References |

|---|---|---|---|

| Pyrrolidine | N-Boc-L-β-homophenylalanine | Intramolecular cyclization of the β-amino acid. | rsc.org, rsc.org |

| Piperidine | N-Boc-phenylalanine | Amide coupling with a piperidine amine derivative. | uasz.sn, researchgate.net |

| Quinazolinone | N-Boc-amino acid (general) | One-pot, copper-mediated multicomponent reaction. | d-nb.info |

Macrocyclic peptides and depsipeptides are an important class of natural products with a wide range of biological activities. N-Boc-phenylalanine derivatives are frequently used as key building blocks in the total synthesis of these complex molecules and their analogues.

For instance, in the development of species-selective antimalarial proteasome inhibitors, N-Boc-3-bromophenylalanine was used as a starting material for a dipeptide fragment that was later incorporated into a macrocyclic peptide. nih.gov The synthesis involved Suzuki or Chan-Lam coupling reactions as the key macrocyclization step. nih.gov Similarly, Boc-L-Phe-OH has been used in the synthesis of macrocyclic inhibitors of Leishmania infantum, where it forms part of a linear peptide precursor that is subsequently cyclized. acs.org

Hirsutellide A is a cyclohexadepsipeptide natural product with antimycobacterial and antimalarial properties. nih.gov Its structure contains an N-methyl-phenylalanine residue. nih.gov While the reported total syntheses of its precursors have utilized other N-Boc-amino acids like N-Boc-Me-Gly and N-Boc-Ile-OH, the core structure of Hirsutellide A highlights the importance of N-alkylated phenylalanine. nih.gov The use of this compound as a building block would be a logical strategy for creating novel analogues of Hirsutellide A. Such analogues are crucial for exploring structure-activity relationships (SAR) and optimizing the biological profile of the natural product.

Table 3: Use of N-Boc-Phenylalanine Derivatives in Macrocycle Synthesis

| Target Molecule/Class | Phenylalanine-Derived Building Block | Role in Synthesis | Reference |

|---|---|---|---|

| Antimalarial Macrocycles | N-Boc-3-bromophenylalanine | Precursor for a linear peptide fragment prior to macrocyclization. | nih.gov |

| Anti-leishmanial Macrocycles | Boc-L-Phe-OH | Building block for a linear peptide precursor. | acs.org |

Building Blocks for Heterocyclic Ring Systems (e.g., Pyrrolidines, Piperidines, Quinazolinones)

Development of Chemical Probes and Tags (e.g., Fluorescent Derivatives)

Chemical probes, especially those bearing fluorescent tags, are invaluable tools for studying biological systems. N-Boc-phenylalanine derivatives serve as excellent platforms for the creation of such probes, as the phenyl ring can be readily functionalized with a fluorophore without compromising the core amino acid structure required for biological recognition.

A common strategy involves starting with a halogenated N-Boc-phenylalanine derivative, such as N-Boc-3-iodophenylalanine. nih.gov The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, like the Suzuki coupling. nih.gov This allows for the attachment of various arylboronic acids, including those that are part of a larger fluorescent system, to generate novel fluorescent amino acids. For example, biphenyl-L-phenylalanine derivatives with unique photophysical properties have been synthesized using this approach. nih.gov

Another approach involves creating dipeptides where the fluorescent properties are enhanced by the combination of residues. A derivative of Boc-Phe-Phe functionalized with a benzothiazole (B30560) unit has been shown to form self-assembling nanostructures with significantly enhanced blue fluorescence compared to the parent dipeptide. mdpi.com These examples demonstrate that the N-Boc-phenylalanine scaffold is a highly adaptable precursor for developing sophisticated fluorescent tags and probes for applications in chemical biology and materials science. nih.govmdpi.comrsc.org

Table 4: Examples of Fluorescent Probes Derived from Phenylalanine

| Probe Type | Precursor | Synthetic Method | Fluorophore | Reference |

|---|---|---|---|---|

| Biphenyl-phenylalanine | N-Boc-3-iodophenylalanine | Suzuki coupling with biphenylboronic acid. | Biphenyl | nih.gov |

| Dipeptide Nanostructure | Boc-Phe-Phe | Coupling with 2-aminobenzothiazole. | Benzothiazole | mdpi.com |

Mechanistic Investigations and Reaction Engineering Involving N Boc N Ethyl Dl Phenylalanine and Analogues

Elucidation of Reaction Mechanisms in Boc-Protected Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in the assembly of peptides. genscript.com Its influence on reaction mechanisms, both in formation of amide bonds and in its own removal, is critical for designing efficient synthetic strategies.

The formation of an amide (peptide) bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine. bachem.com For Boc-protected amino acids, this process is well-defined but can be complicated by steric factors, especially with N-alkylated derivatives like N-Boc-N-ethyl-DL-phenylalanine.

The most common activation methods involve carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and uronium/phosphonium (B103445) salt-based reagents like HATU. acs.orgwikipedia.orgresearchgate.net

Carbodiimide (B86325) Mechanism: The reaction begins with the carboxylic acid of the Boc-protected amino acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate. acs.orgwikipedia.org This intermediate is then susceptible to nucleophilic attack by the amino group of another molecule. However, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, a non-reactive byproduct that halts the coupling reaction. bachem.com To suppress this side reaction and reduce the risk of racemization at the α-carbon, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are frequently used. acs.orgarkat-usa.org These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester, which then proceeds to form the desired amide bond. acs.org

Uronium/Phosphonium Salt Mechanism: Reagents like HATU activate the carboxylic acid by forming an active ester, which is less prone to racemization. The mechanism involves the formation of a carboxylate anion in the presence of a base, which then attacks the electrophilic uronium or phosphonium center to generate the active ester intermediate. researchgate.net

The presence of an N-alkyl group, such as the N-ethyl group in this compound, introduces significant steric hindrance. researchgate.netsci-hub.se This bulkiness can slow down the rate of amide bond formation by impeding the approach of the nucleophilic amine. nih.govresearchgate.net Research has shown that coupling reactions involving N-methylated amino acids often require more potent coupling reagents or extended reaction times to achieve high yields. researchgate.netresearchgate.net For example, a study on sterically hindered phenylalanine amides noted a dramatic decrease in yield from 99% for an unsubstituted amine to 33% for an N-methylated amine, highlighting the severe impact of N-alkylation on coupling efficiency. nih.gov

The removal of the Boc protecting group is a critical step to liberate the amine for subsequent reactions. This is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.commasterorganicchemistry.comjk-sci.comfishersci.co.uk

The deprotection mechanism proceeds via an acid-catalyzed pathway:

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA). commonorganicchemistry.commasterorganicchemistry.com

Carbocation Formation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl carbocation and the formation of a carbamic acid. commonorganicchemistry.commasterorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine. commonorganicchemistry.comjk-sci.com

Protonation of Amine: Under the acidic conditions, the newly formed amine is protonated, typically yielding an ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

The tert-butyl cation generated is a reactive species that can be quenched by a scavenger, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com The evolution of CO2 gas is a characteristic feature of this reaction. commonorganicchemistry.comjk-sci.com While TFA is highly effective, alternative, milder conditions using reagents like oxalyl chloride in methanol (B129727) have also been developed for substrates sensitive to strong acids. rsc.org

Mechanisms of Coupling Reactions and Amide Formation

Catalysis and Reaction Kinetics in Derivatization Processes

Catalysis plays a pivotal role in the derivatization of this compound and its analogues, enabling transformations that would otherwise be difficult. This includes modifying the phenyl ring through cross-coupling, hydrogenating specific bonds, or achieving kinetic resolution of racemic mixtures.

Transition metals, particularly palladium and rhodium, are powerful catalysts for creating new carbon-carbon and carbon-heteroatom bonds, as well as for stereoselective hydrogenation.

Palladium-Catalyzed Cross-Coupling: The phenyl ring of phenylalanine derivatives offers a site for modification via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govrsc.orgrsc.org For these reactions to proceed, the phenylalanine must first be functionalized with a halide or triflate. For instance, N-Boc-4-iodo-L-phenylalanine can be coupled with various arylboronic acids in a Suzuki reaction to synthesize 4-arylphenylalanine derivatives. mdpi.comacs.org Studies have shown that Boc-protected amino acids are generally tolerant of these reaction conditions, allowing for the synthesis of complex, poly-aromatic amino acid motifs. nih.govrsc.org The use of N-Boc protection is often crucial for the success of these reactions. nih.gov

Rhodium-Catalyzed Hydrogenation: Rhodium complexes are exceptionally effective for the asymmetric hydrogenation of prochiral olefins. capes.gov.brwiley-vch.deresearchgate.net In the context of phenylalanine analogues, rhodium catalysts are used to hydrogenate α,β-unsaturated amino acid precursors to produce chiral amino acids with high enantioselectivity. capes.gov.brprinceton.edu The catalyst, often featuring a chiral phosphine (B1218219) ligand like BINAP, coordinates to the substrate to create a catalyst-substrate complex, guiding the hydrogen addition to one face of the double bond. researchgate.netnih.gov The mechanism and efficiency of these hydrogenations are influenced by the ligand structure, solvent, and substrate. researchgate.net

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | N-Boc-4-iodo-L-phenylalanine | Arylboronic acid | Pd(OAc)₂, P(o-tolyl)₃ | N-Boc-4-aryl-L-phenylalanine | nih.govmdpi.com |

| Heck | Phthalimide-protected 4-bromobiaryl phenylalanine ester | Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | Cinnamate-functionalized phenylalanine | nih.gov |

| Sonogashira | N-Boc alanine (B10760859) with 4-bromobiphenyl (B57062) moieties | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Dialkyne-incorporated hexaaryl alanine | rsc.org |

Enzymes offer a green and highly selective alternative to traditional chemical catalysis for modifying amino acids. nih.govrsc.org For a racemic compound like this compound, biocatalysis is particularly valuable for kinetic resolution, where one enantiomer is selectively transformed, allowing for the separation of the D and L forms.

Lipase-Catalyzed Reactions: Lipases are widely used for the kinetic resolution of racemic amino acid esters through selective hydrolysis or aminolysis. rsc.orgmdpi.com For example, the enzyme Alcalase has been used for the kinetic resolution of rac-N-Boc-phenylalanine thioethyl ester via aminolysis, producing (S)-N-Boc-phenylalanine benzylamide with high enantiomeric purity. polimi.it Such processes can be run in batch or continuous-flow reactors, with temperature being a key parameter to optimize both reaction rate and enantioselectivity. polimi.it

Other Enzymatic Strategies: Other enzyme classes, such as aminoacylases and dehydrogenases, are also employed. rsc.organnualreviews.org Aminoacylases can resolve racemic N-acyl amino acids through selective hydrolysis. rsc.org Dehydrogenases and transaminases can be used in the asymmetric synthesis of N-alkylated amino acids by catalyzing reductive amination or transamination reactions, respectively, offering routes to enantiomerically pure products from prochiral keto-acid precursors. rsc.orgacs.org

| Enzyme Class | Enzyme Example | Reaction Type | Substrate | Result | Reference |

|---|---|---|---|---|---|

| Hydrolase (Protease) | Alcalase (Subtilisin A) | Kinetic Resolution (Aminolysis) | rac-N-Boc-Phe-SEt | (S)-N-Boc-Phe-benzylamide (>96% ee) | polimi.it |

| Hydrolase (Lipase) | Lipase from Burkholderia cepacia | Kinetic Resolution (Hydrolysis) | rac-3-Amino-3-phenyl-2-hydroxy-propionate | (2R,3S)-isomer (100% ee) | mdpi.com |

| Lyase | EDDS Lyase | Asymmetric Synthesis (Hydroamination) | Fumarate + Arylamine | N-arylated aspartic acids (>99% ee) | acs.org |

| Acylase | Acylase I | Kinetic Resolution (Hydrolysis) | rac-N-acyl amino acids | Enantiopure L-amino acids | rsc.org |

Achieving stereochemical control is paramount when synthesizing chiral molecules. For N-alkylated amino acids, a key strategy is the asymmetric alkylation of a glycine (B1666218) derivative using a chiral phase-transfer catalyst. acs.orgorganic-chemistry.orgaustinpublishinggroup.com

This method typically involves generating an enolate from an N-protected glycine ester (e.g., N-(diphenylmethylene)glycine tert-butyl ester) under basic, biphasic conditions. organic-chemistry.orgiupac.org A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst. acs.orgaustinpublishinggroup.com The catalyst transports the enolate from the aqueous phase to the organic phase, where it reacts with an alkylating agent (e.g., ethyl iodide). The chiral environment created by the catalyst directs the alkylation to occur on one face of the enolate, leading to the preferential formation of one enantiomer of the desired α-amino acid. acs.orgiupac.org This approach has been used to generate a wide array of unnatural amino acids with high yields and excellent enantiomeric excess (often >90% ee). acs.orgorganic-chemistry.org The efficiency and selectivity of the reaction are highly dependent on the catalyst structure, solvent, and temperature. organic-chemistry.orgiupac.org

Biocatalysis and Enzyme-Mediated Transformations

Studies on Racemization Suppression and Chirality Retention

The retention of stereochemical integrity at the α-carbon is a critical challenge in the synthesis and modification of amino acids and their derivatives, including this compound. Racemization, the process that leads to an equal mixture of enantiomers from a pure chiral compound, can significantly diminish the biological efficacy of a final product. Research in this area focuses on developing methods that preserve the desired chirality during key synthetic steps.

A significant pathway for racemization in peptide coupling reactions involves the formation of an oxazolone (B7731731) intermediate. This intermediate can readily lose its stereochemical information. The choice of coupling reagents, additives, and reaction conditions plays a pivotal role in mitigating this issue. For instance, the use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) and (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP®) has been shown to minimize racemization during the formation of amide bonds involving N-protected phenylalanine derivatives. nih.gov In one study, coupling Boc-D-phenylalanine with 2-morpholinoaniline (B1348958) using T3P® in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0 °C was effective in preserving the configuration at the asymmetric carbon. nih.gov

Furthermore, the addition of auxiliary agents like 1-hydroxybenzotriazole (HOBt) can suppress racemization. peptide.com HOBt reacts with the activated amino acid to form a more reactive ester, which enhances the rate of the desired aminolysis reaction, thereby outcompeting the racemization pathway. mdpi.com

Direct N-alkylation of amino acid esters using alcohols, catalyzed by transition metals, has emerged as a powerful, atom-economical method that can proceed with high retention of stereochemistry. A ruthenium-catalyzed methodology has been developed for the N-alkylation of α-amino acid esters and amides with alcohols, demonstrating excellent retention of stereochemical integrity. d-nb.infonih.gov The use of a diphenylphosphate additive was found to be crucial for enhancing both reactivity and selectivity in these reactions. nih.govresearchgate.net Similarly, iron-based catalysts have also been employed for the N-alkylation of unprotected amino acids with alcohols, showing no racemization and maintaining the chirality of the starting material. google.com

Enzymatic methods also offer a high degree of stereoselectivity. Dynamic kinetic resolution (DKR) catalyzed by enzymes like Alcalase has been successfully used for the synthesis of optically pure phenylalanine derivatives. acs.org This process combines enzymatic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of over 50% for the desired isomer.

Table 1: Influence of Coupling Reagents on Racemization in Peptide Synthesis

| Coupling Reagent/Method | Base | Racemization Level | Reference |

|---|---|---|---|

| TBTU | DIPEA | Significant racemization observed. | mdpi.com |

| TBTU | Pyridine | Reduced racemization compared to DIPEA. | mdpi.com |

| T3P® | Pyridine | Low degree of racemization. | nih.gov |

| PyBOP® | DIPEA | Low degree of racemization. | nih.gov |

| Ru-based catalyst | None (base-free) | Excellent retention of stereochemistry. | d-nb.infonih.gov |

| Fe-based catalyst | Not specified | No racemization observed. | google.com |

This table is generated based on findings from studies on analogous N-protected amino acids and may be indicative of outcomes for this compound.

Solvent and Additive Effects on Reaction Efficiency and Selectivity

In peptide coupling reactions, polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) are commonly employed. peptide.com The solvent's ability to solvate the reacting species and intermediates is crucial. For instance, in the synthesis of peptide amides, in situ neutralization protocols in DCM are used to suppress side reactions like diketopiperazine formation in Boc-based synthesis. peptide.compeptide.com

The use of additives is a key strategy to enhance reaction outcomes. As mentioned previously, HOBt is a common additive in carbodiimide-mediated couplings to suppress racemization and improve efficiency. peptide.com In a study on TBTU-mediated amidation, the choice of base as an additive had a significant impact. While diisopropylethylamine (DIPEA) led to substantial racemization, using pyridine as the base helped to reduce it. mdpi.com

In the context of transition metal-catalyzed N-alkylation, additives can be critical for catalyst performance. The addition of diphenylphosphate in a ruthenium-catalyzed N-alkylation of amino acid esters with alcohols was found to be crucial for enhancing reactivity and product selectivity. nih.govresearchgate.net In other systems, additives like lithium chloride (LiCl) have been used with Grignard reagents to improve yields in coupling reactions, although in some cases, no significant improvement was observed. nih.gov

Enzymatic reactions are also highly sensitive to the reaction medium. In the enzymatic dynamic kinetic resolution of phenylalanine derivatives, the use of a miniemulsion system with surfactants like Tween 80 or CTAB can create nanoreactors that allow for high substrate loading and efficient conversion. acs.org The concentration of the surfactant itself can modulate the reaction rate. acs.org The choice of organic solvent in biphasic systems for enzymatic peptide synthesis is also critical, with solvents like ethyl acetate and n-butyl acetate showing high product yields due to favorable partition coefficients of the substrates. researchgate.net

Table 2: Effect of Solvents and Additives on Reaction Yield and Selectivity

| Reaction Type | Solvent | Additive(s) | Key Finding | Reference |

|---|---|---|---|---|

| TBTU-mediated Amidation | Not specified | DIPEA | High yield but significant racemization. | mdpi.com |

| TBTU-mediated Amidation | Not specified | Pyridine | Reduced racemization. | mdpi.com |

| Borylation with Grignard | THF | i-PrMgCl/LiCl | 80-85% yield, no significant improvement over i-PrMgCl alone. | nih.gov |

| Enzymatic DKR | Miniemulsion | Tween 80 | 66% isolated yield, >99% e.e. | acs.org |

| Enzymatic Peptide Synthesis | Ethyl Acetate/Aqueous | Protease PT121 | High yield due to favorable substrate partitioning. | researchgate.net |

| Ru-catalyzed N-alkylation | Toluene | Diphenylphosphate | Significantly enhanced reactivity and product selectivity. | nih.govresearchgate.net |

| NCA Synthesis | THF | Propylene Oxide (PO) | Efficiently scavenges HCl, allowing for open-flask synthesis. | chemrxiv.org |

This table summarizes findings from various studies on related amino acid derivatives and illustrates the general principles of solvent and additive effects.

Advanced Analytical and Characterization Methodologies in Research on N Boc N Ethyl Dl Phenylalanine

Application of Chromatography for Purity Assessment and Diastereomeric/Enantiomeric Excess Determination

Chromatographic techniques are fundamental to the analysis and purification of N-Boc-N-ethyl-DL-phenylalanine. They exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative assessment of the purity of this compound. Purity levels are critical and are often required to be greater than 95-97% for subsequent synthetic steps. orgsyn.org Reversed-phase HPLC, typically employing a C18 stationary phase, is the most common method. The nonpolar nature of the C18 column effectively retains the compound, allowing for separation based on polarity.

The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the elution of all components, from polar impurities to the less polar product. Detection is commonly achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the phenyl group of the phenylalanine moiety absorbs, typically around 254 nm. For compounds lacking a strong chromophore, alternative detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS) can be employed. sigmaaldrich.comnih.gov Chiral HPLC, using specialized chiral stationary phases, is essential for separating the D- and L-enantiomers and determining the enantiomeric or diastereomeric excess. mdpi.com

Table 1: Typical HPLC Parameters for Purity Analysis of N-Boc-Amino Acid Derivatives

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18, 5 µm | Separation based on hydrophobicity |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA | Elution of the compound and impurities |

| Elution Mode | Gradient | To separate compounds with a wide range of polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Detection | UV at 254 nm | Quantifying the aromatic phenylalanine moiety |

| Purity Standard | >97% | Common requirement for synthetic intermediates |

Gas Chromatography (GC) in Reaction Monitoring

Gas Chromatography (GC) is a valuable technique for monitoring the progress of reactions that produce or consume volatile compounds. culturalheritage.org While this compound itself is generally not volatile enough for direct GC analysis without derivatization, GC can be used to monitor the consumption of volatile starting materials or the formation of volatile byproducts during its synthesis. For instance, if a volatile reagent is used in the N-ethylation step, its disappearance can be tracked by GC.

For the analysis of the amino acid derivative itself, a derivatization step to increase volatility is necessary. A common method involves converting the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester. culturalheritage.org GC coupled with a mass spectrometer (GC-MS) provides powerful analytical capability, allowing for the identification of components based on their mass spectra. uni-muenchen.de This is particularly useful for identifying minor impurities and byproducts in the reaction mixture, aiding in the optimization of reaction conditions. rsc.org

Thin Layer Chromatography (TLC) for Reaction Progress and Purification

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and widely used method for qualitatively monitoring the progress of a chemical reaction. orgsyn.org In the synthesis of this compound, TLC allows a chemist to quickly determine the extent of conversion of the starting material to the product. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase, usually a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate (B1210297). nih.gov

The separated spots are visualized, commonly under UV light (due to the aromatic ring) or by staining with a chemical reagent like potassium permanganate (B83412) or ninhydrin (B49086) (if a free amine is expected). The product, this compound, will have a specific retention factor (Rf) value that is different from the starting materials and other byproducts. By comparing the intensity of the product spot to the starting material spot over time, the reaction's progression towards completion can be effectively tracked. nih.gov

Column Chromatography for Product Purification

Once TLC analysis indicates the completion of the reaction, column chromatography is the standard method for purifying the crude product on a preparative scale. derpharmachemica.comscispace.com This technique operates on the same principles as TLC but is used to separate larger quantities of material. orgsyn.org The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.org

A solvent system (eluent), often determined through optimization on TLC plates, is passed through the column. orgsyn.orgscispace.com For this compound, a typical eluent would be a mixture of hexane and ethyl acetate, starting with a lower polarity mixture and gradually increasing the polarity to elute the desired compound from the silica gel. orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. orgsyn.orgrsc.org

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While chromatography is essential for purification and purity assessment, advanced spectroscopic techniques are required to confirm the precise chemical structure and stereochemistry of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. mdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to confirm the identity and connectivity of all atoms in this compound.

In the ¹H NMR spectrum, characteristic signals would confirm the presence of all key functional groups:

A singlet around 1.4 ppm integrating to 9 protons corresponds to the tert-butyl group of the Boc protector. orgsyn.org

Signals for the ethyl group attached to the nitrogen would appear as a quartet (for the -CH₂-) and a triplet (for the -CH₃-).

The protons of the phenylalanine backbone (the α-proton and the β-CH₂ protons) and the aromatic protons of the phenyl ring would appear in their respective characteristic regions. orgsyn.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the tert-butyl and ethyl groups, and the carbons of the phenylalanine core. orgsyn.orgmdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing definitive proof of the structure. nih.gov For a racemic (DL) mixture, the NMR spectra of the enantiomers are identical in an achiral solvent. However, the use of chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can induce diastereomeric environments, leading to separate signals for the D and L enantiomers in the NMR spectrum, which can be used to assess enantiomeric purity. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for N-Boc-N-ethyl-phenylalanine Moiety

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Boc (C(CH₃)₃) | ~1.4 | Singlet (s) | Confirms the presence of the Boc protecting group. orgsyn.org |

| Ethyl (-N-CH₂-CH₃) | ~1.1-1.3 | Triplet (t) | Corresponds to the methyl protons of the N-ethyl group. |

| Phenylalanine (β-CH₂) | ~2.9-3.2 | Multiplet (m) | Diastereotopic protons adjacent to the chiral center. |

| Ethyl (-N-CH₂-CH₃) | ~3.2-3.5 | Quartet (q) | Corresponds to the methylene (B1212753) protons of the N-ethyl group. |

| Phenylalanine (α-CH) | ~4.5-4.8 | Multiplet (m) | Proton at the stereocenter. |

| Phenyl (Ar-H) | ~7.1-7.3 | Multiplet (m) | Protons of the aromatic ring. orgsyn.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis